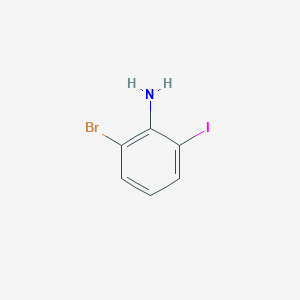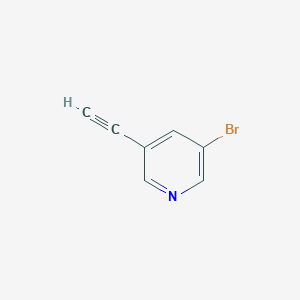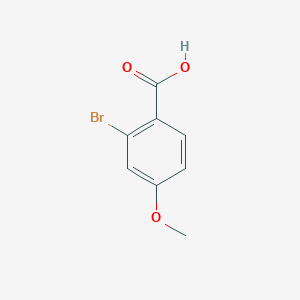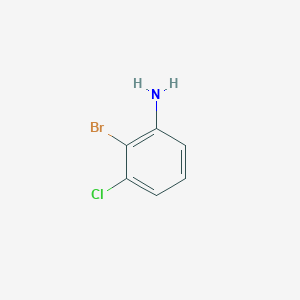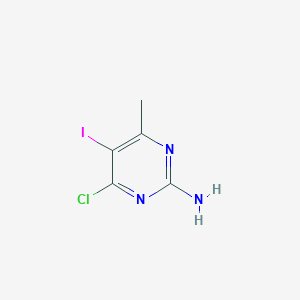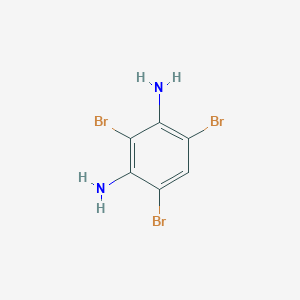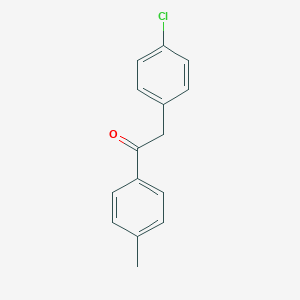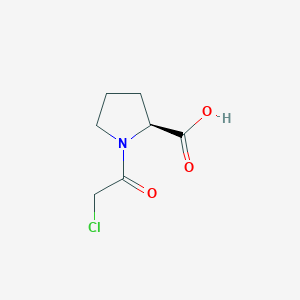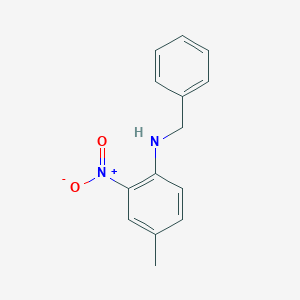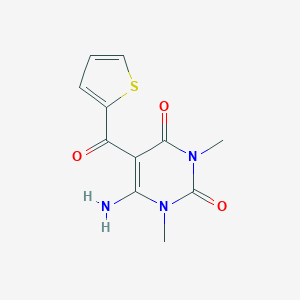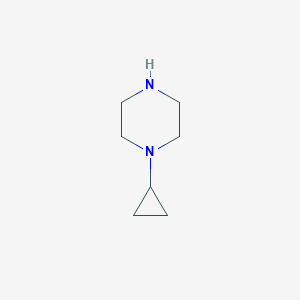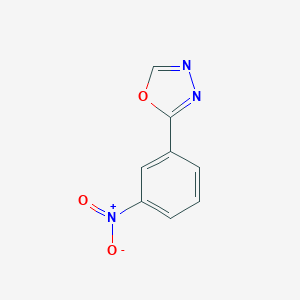
Germanium(II) selenide
Vue d'ensemble
Description
Germanium(II) selenide is a compound with notable properties and diverse applications in various fields. It has been the subject of numerous studies exploring its structure, synthesis, and properties.
Synthesis Analysis
- Germanium chalcophosphates including germanium selenophosphates have been synthesized. The selenium compounds are isostructural and crystallize in the polar orthorhombic space group Pca2(1) (Morris et al., 2012).
- Hydrazinium-based germanium(IV) and tin(IV) selenide salts have been synthesized with anionic dimers of edge-sharing metal selenide tetrahedra (Mitzi, 2005).
Molecular Structure Analysis
- The crystal structure of Germanium selenide has been analyzed and found to be orthorhombic with a distorted NaCl type structure (Okazaki, 1958).
Chemical Reactions and Properties
- Germanium(II) selenide reacts with elemental chalcogens to produce corresponding selenone and other compounds at room temperature, as shown in the reactions of Bis[(2-pyridyl)bis(trimethylsilyl)methyl-C,N]germanium(II) (Ossig et al., 1997).
- Reactions of 2-Germanaphthalene with elemental sulfur and selenium lead to the synthesis of novel cyclic polychalcogenides containing a germanium atom (Nakata et al., 2002).
Physical Properties Analysis
- Germanium selenophosphates like K(4)Ge(4-x)P(x)Se(12) show semiconductor properties with band gaps indicating their potential use in various applications (Morris et al., 2011).
Chemical Properties Analysis
- Ab initio calculations on the electronic and optical properties of Germanium selenide have been conducted, revealing insights into its band structure and optical functions (Makinistian & Albanesi, 2007).
- The chemical stability of Germanium selenide has been revisited, showing that both its surface and thin flakes are prone to oxidation, impacting its photocatalytic efficiency (Boukhvalov et al., 2021).
Applications De Recherche Scientifique
Photoelectric Applications : GeSe monolayers exhibit promise in photoelectric applications due to their p-type semiconductor properties and complex band structures. Techniques for controllably thinning monolayers of GeSe have been developed, and these materials have shown enhanced photosensitivity and faster response times in devices compared to pristine nanosheet-based devices (Zhao et al., 2018).
Crystal Structure : The crystal structure of GeSe has been analyzed using X-ray methods, revealing an orthorhombic structure with a distorted NaCl type, isomorphous with SnS and SnSe (Okazaki, 1958).
Memory Applications : GeSe thin films have been developed for nonvolatile random access memory applications. These films, when combined with silver, show electrical switching properties suitable for programmable metallization cells (Reso et al., 2011).
Photocatalytic Efficiency : GeSe has emerged as a promising semiconductor for solar light harvesting and water photoelectrolysis cells. Surface oxidation of GeSe can decrease its bandgap, impacting its photocatalytic efficiency (Boukhvalov et al., 2021).
Optoelectronic Properties : The electronic properties of bilayer GeSe are influenced by stacking order and in-plane strain, affecting its use in nanoelectronics. Different stacking orders result in varying band gaps, which are also tunable through applied strain (Mao et al., 2018).
Nonlinear Optical Properties : GeSe nanoflakes have been studied for their nonlinear optical properties, important for applications in all-optical information conversion. These studies have found significant nonlinear refractive indices and polarizabilities in GeSe dispersions (Jia et al., 2019).
Photovoltaic Applications : GeSe crystals, thin films, and solar cells have been explored for photovoltaic applications, with a focus on doping and interfacial layers. Ag-doping of GeSe and the use of an Sb2Se3 interfacial layer have shown potential for increasing efficiency in solar cells (Smiles et al., 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
selanylidenegermanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/GeSe/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQPCQXEUZLFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ge]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeSe | |
| Record name | Germanium(II) selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Germanium(II)_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Germanium(II) selenide | |
CAS RN |
12065-10-0 | |
| Record name | Germanium selenide (GeSe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germanium selenide (GeSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



